REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].[C:7]([Si:11]([CH3:31])([CH3:30])[O:12][CH:13]1[CH2:18][CH:17]([O:19][Si:20]([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21])[CH2:16][C:15]([OH:29])(CO)[CH2:14]1)([CH3:10])([CH3:9])[CH3:8].O>CO>[C:7]([Si:11]([CH3:31])([CH3:30])[O:12][CH:13]1[CH2:18][CH:17]([O:19][Si:20]([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21])[CH2:16][C:15](=[O:29])[CH2:14]1)([CH3:10])([CH3:9])[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
28.5 mL
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC1CC(CC(C1)O[Si](C)(C)C(C)(C)C)(CO)O)(C)C
|
Name
|
|
Quantity
|
124 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The combined ether fractions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OC1CC(CC(C1)O[Si](C)(C)C(C)(C)C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |